molecular formula C18H14N4O5S B12385417 Sulfasalazine-d3,15N

Sulfasalazine-d3,15N

Cat. No.: B12385417
M. Wt: 402.4 g/mol
InChI Key: NCEXYHBECQHGNR-QAZVUGBBSA-N
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Description

Sulfasalazine-d3,15N is a deuterated and nitrogen-15 labeled derivative of sulfasalazine. Sulfasalazine itself is a well-known anti-inflammatory drug used primarily in the treatment of rheumatoid arthritis and ulcerative colitis. The deuterated and nitrogen-15 labeled version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of sulfasalazine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfasalazine-d3,15N involves the incorporation of deuterium and nitrogen-15 isotopes into the sulfasalazine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and nitrogen-15 labeled precursors. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without affecting the overall structure of the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic labeling and ensure the purity of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

Sulfasalazine-d3,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfone derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Sulfasalazine-d3,15N is widely used in scientific research for various applications, including:

Mechanism of Action

The mechanism of action of Sulfasalazine-d3,15N is similar to that of sulfasalazine. It involves the inhibition of various inflammatory molecules, including leukotrienes and prostaglandins. Sulfasalazine and its metabolites, mesalazine and sulfapyridine, inhibit the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation. This inhibition reduces the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfasalazine-d3,15N is unique due to its dual isotopic labeling with deuterium and nitrogen-15. This makes it particularly valuable in research studies that require precise tracking of the compound’s metabolic pathways and interactions. The isotopic labeling also allows for more accurate quantification and analysis in various experimental setups .

Biological Activity

Sulfasalazine-d3,15N is a labeled derivative of sulfasalazine, a compound traditionally used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Its biological activity is primarily attributed to its role as an inhibitor of nuclear factor kappa B (NF-kB), a transcription factor involved in inflammatory responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its biological effects through several mechanisms:

  • Inhibition of NF-kB Activation :
    • Sulfasalazine has been shown to specifically inhibit NF-kB activation by preventing the degradation of IκBα, a protein that retains NF-kB in the cytoplasm. This inhibition leads to reduced transcription of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antioxidant Properties :
    • The compound can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in colonic mucosa and reducing mucosal injury associated with inflammatory bowel disease .
  • Induction of Apoptosis :
    • In vitro studies indicate that this compound can induce apoptosis in cancer cell lines such as glioblastoma and pancreatic cancer cells (MIA PaCa-2 and PANC-1) through its effects on NF-kB signaling and other pathways .
  • Inhibition of Transporters :
    • It also inhibits the cystine-glutamate antiporter (system Xc) and folate transporter 1 (SLC19A1), which may contribute to its therapeutic effects and influence drug interactions .

Therapeutic Applications

This compound is primarily used for:

  • Inflammatory Bowel Disease (IBD) : Its ability to suppress inflammatory processes makes it effective in treating conditions like ulcerative colitis.
  • Rheumatoid Arthritis : The compound’s immunosuppressive properties help manage symptoms in patients with rheumatoid arthritis.
  • Cancer Therapy : Due to its apoptotic effects on cancer cells, research is ongoing into its potential use as an adjunct therapy in various cancers.

In Vitro Studies

Numerous studies have evaluated the biological activity of this compound:

StudyFindings
Demonstrated that Sulfasalazine inhibits TNF-alpha-induced NF-kB activation in SW620 colon cells.
Showed growth inhibition in human pancreatic cancer cell lines and induction of apoptosis in glioblastoma cells.
Reported that Sulfasalazine mitigates oxidative stress-induced mucosal injury in a rat model of IBD.

Case Studies

  • Ulcerative Colitis Management :
    • A clinical case study highlighted the effectiveness of Sulfasalazine in reducing symptoms and maintaining remission in patients with moderate to severe ulcerative colitis.
  • Rheumatoid Arthritis :
    • In a cohort study involving patients with rheumatoid arthritis, Sulfasalazine treatment resulted in significant reductions in disease activity scores compared to baseline measurements.

Properties

Molecular Formula

C18H14N4O5S

Molecular Weight

402.4 g/mol

IUPAC Name

2,4,5-trideuterio-6-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i6D,9D,11D,21+1

InChI Key

NCEXYHBECQHGNR-QAZVUGBBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[15N]=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)[2H])C(=O)O)O)[2H]

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

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